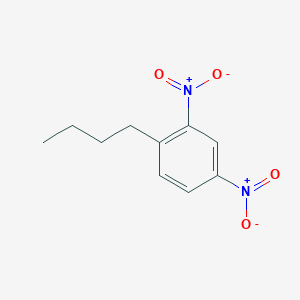

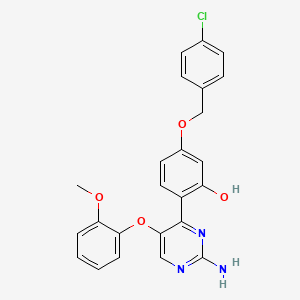

![molecular formula C11H9N3O4 B2943772 3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid CAS No. 890961-23-6](/img/structure/B2943772.png)

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . It’s an important nucleus in medicinal chemistry due to its wide spectrum of biological activities . The compound you mentioned seems to be a derivative of oxazole, with additional functional groups attached.

Synthesis Analysis

Oxazoline, a related compound to oxazole, can be synthesized from various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The specific synthesis pathway for your compound would depend on the exact structure and functional groups present.Molecular Structure Analysis

The molecular structure of oxazole derivatives generally consists of a five-membered ring with one oxygen atom and one nitrogen atom . The exact structure of your compound would include additional functional groups attached to this base structure.Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives can vary widely depending on the specific functional groups present in the molecule. Oxazoline, a related compound, has been synthesized in the presence of ZnCl2 as a Lewis acid catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary depending on their exact structure. For example, oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C . The properties of your specific compound would depend on its exact structure and functional groups.Applications De Recherche Scientifique

Useful Scaffold for Highly Functionalized Isoxazoles : A study by Ruano, Fajardo, and Martín (2005) described the use of a similar compound as a convenient scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This indicates its potential in synthetic chemistry for the development of new compounds (Ruano, Fajardo, & Martín, 2005).

Potential in Antibacterial Agents : Toja et al. (1986) synthesized a series of compounds including pyridine derivatives that showed in vitro antibacterial activity. This suggests the potential use of similar pyridine carboxylic acids in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Antimycobacterial Activity : Gezginci, Martin, and Franzblau (1998) investigated pyridines and pyrazines substituted with various isosteres for their activity against Mycobacterium tuberculosis. Their research highlights the potential application of pyridine carboxylic acids in antimycobacterial drug development (Gezginci, Martin, & Franzblau, 1998).

Catalysis and Reaction Mechanism Studies : Neely and Rovis (2014) conducted a study on the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, using carboxylic acids as traceless activators. This research provides insights into the role of similar pyridine carboxylic acids in catalytic reactions and their mechanisms (Neely & Rovis, 2014).

Structural Analysis in Chemistry : Trujillo-Ferrara et al. (2004) examined the structural differences in isomers of a benzoxazol compound. Their work highlights the importance of structural analysis in understanding the properties of compounds, which can be applicable to the study of pyridine carboxylic acids (Trujillo-Ferrara et al., 2004).

Synthesis and Crystal Structure Investigation : Ramasubramanian et al. (2007) focused on the synthesis and crystal structure of pyridine derivatives. Such studies are crucial for understanding the physical and chemical properties of pyridine carboxylic acids (Ramasubramanian et al., 2007).

Extraction and Separation Processes : Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid using various solvents. This research is significant for the separation and purification processes in pharmaceutical and biochemical industries (Kumar & Babu, 2009).

Luminescent and Catalytic Properties : A study by McCarney et al. (2015) described the formation of a luminescent metallogel from a pyridine ligand, indicating potential applications in materials science and catalysis (McCarney et al., 2015).

Antimicrobial Activity : Sidhaye et al. (2011) synthesized pyridine carboxillic acid derivatives and screened them for antimycobacterial activity, indicating their potential use in developing new antimicrobial agents (Sidhaye et al., 2011).

Spectroscopic and Thermal Properties : Rzączyńska et al. (2010) investigated the thermal and spectroscopic properties of lanthanide complexes with pyridine dicarboxylic acid, highlighting applications in materials science and coordination chemistry (Rzączyńska, Danczowska-Burdon, & Sienkiewicz-Gromiuk, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-6-5-8(14-18-6)13-10(15)7-3-2-4-12-9(7)11(16)17/h2-5H,1H3,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVNXKKXYJYPCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

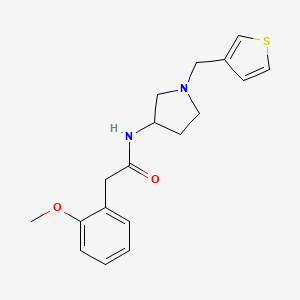

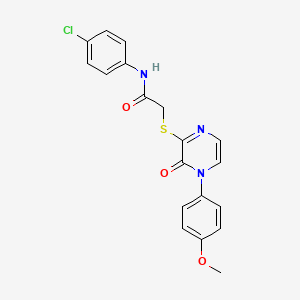

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2943689.png)

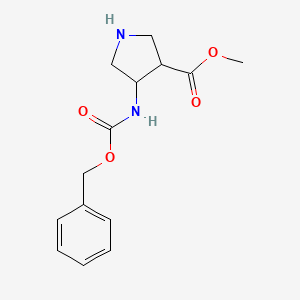

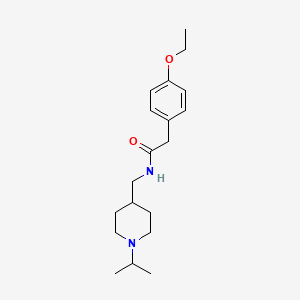

![N-isopentyl-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2943694.png)

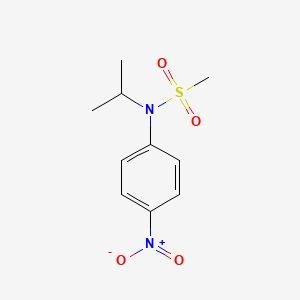

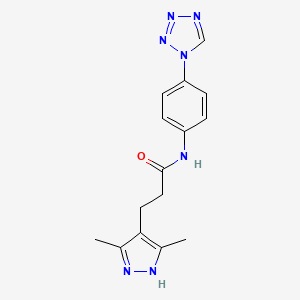

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)

![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)

![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)

![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)